molecular formula C18H29ClN2O B1668058 盐酸布比卡因 CAS No. 14252-80-3

盐酸布比卡因

货号 B1668058
CAS 编号: 14252-80-3
分子量: 324.9 g/mol
InChI 键: SIEYLFHKZGLBNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bupivacaine hydrochloride is an amide local anesthetic. It is a white crystalline powder that is freely soluble in 95 percent ethanol, soluble in water, and slightly soluble in chloroform or acetone . It is used in regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration .


Synthesis Analysis

The synthesis process of Bupivacaine hydrochloride has been optimized and improved for industrial-scale production. The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material. It utilizes l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, Bupivacaine hydrochloride is obtained with high purity .


Molecular Structure Analysis

The molecular formula of Bupivacaine hydrochloride is C18H29ClN2O . It is a piperidinecarboxamide, an aromatic amide, and a tertiary amino compound .


Chemical Reactions Analysis

The synthesis process of Bupivacaine hydrochloride involves several chemical reactions, including chlorination by triphosgene, amidation, butylation, and acidification from 2-pipecolic acid .


Physical And Chemical Properties Analysis

Bupivacaine hydrochloride is a white crystalline powder. It is freely soluble in 95 percent ethanol, soluble in water, and slightly soluble in chloroform or acetone .

科学研究应用

Summary of the Application

The synthesis process of Levobupivacaine hydrochloride, a variant of Bupivacaine hydrochloride, was optimized and improved. This involved a comprehensive exploration of critical industrial-scale production details .

Methods of Application or Experimental Procedures

The process started with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material. L-(–)-dibenzoyl tartaric acid was used for chiral separation, followed by substitution and a salting reaction to obtain Levobupivacaine hydrochloride with high purity .

Results or Outcomes

The chemical purity of the final product was 99.90% and enantiomeric excess (ee) values of 99.30%. The total yield of the three steps was 45%. The structures of intermediates and the final product were confirmed using nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .

2. Local Sustained Delivery System

Summary of the Application

A new castor oil-based nanoemulsion system was developed for the local sustained delivery of Bupivacaine HCl. This system aimed to improve pain management by exhibiting extended analgesic action and providing reduced peak levels in the circulation to minimize side effects .

Methods of Application or Experimental Procedures

Biodegradable oils were evaluated for use in nanoemulsions to enable sustained release kinetics of Bupivacaine HCl. A clear and stable nanoemulsion was obtained with castor oil without phase separation over a period of 3 months. High loading of Bupivacaine HCl into the castor oil-based nanoemulsion system was achieved with about 98% entrapment efficiency .

Results or Outcomes

The resulting formulation showed high stability under stress conditions regarding changes in visual appearance, drug content, and droplet size. The in vitro release and in vivo pharmacokinetic profiles as well as pharmacodynamic outcome (pain relief test) after subcutaneous administration in rats demonstrated the prolonged release and extended duration of activity of this novel nanoformulation .

3. Dental Anesthesia

Summary of the Application

Bupivacaine hydrochloride is used as a local anesthetic in dental procedures. It is particularly useful for tooth extractions and other oral surgeries due to its long duration of action .

Methods of Application or Experimental Procedures

Bupivacaine hydrochloride is typically applied as a gel directly to the area requiring anesthesia. The onset of analgesia was found to be quicker with lignocaine hydrochloride 5% gel than bupivacaine hydrochloride 5% gel .

Results or Outcomes

The use of Bupivacaine hydrochloride in dental procedures has been found to be effective in managing pain during and after the procedure .

4. Surgical Procedures

Summary of the Application

Bupivacaine hydrochloride, marketed under the brand name Marcaine®, is used to provide local analgesia for surgical procedures .

Methods of Application or Experimental Procedures

Bupivacaine hydrochloride is typically administered via injection at the site of the surgical procedure to numb the area and provide pain relief .

Results or Outcomes

The use of Bupivacaine hydrochloride in surgical procedures has been found to be effective in managing pain during and after the surgery .

5. Pharmacokinetics and Safety Study

Summary of the Application

A phase 1 study was conducted to assess the pharmacokinetics (PK) parameters and safety of liposomal Bupivacaine (LB) in the Chinese population .

Methods of Application or Experimental Procedures

In this single-arm, single center, phase 1, open-label study, PK and safety of local infiltration with LB 266 mg were assessed in healthy Chinese adults .

Results or Outcomes

After LB administration, mean plasma levels of bupivacaine rapidly increased during the first hour and continued to increase through 24 h; plasma levels then gradually decreased through 108 h followed by a monoexponential decrease through 312 h . The highest observed peak plasma concentration of bupivacaine was several-fold below the plasma concentration threshold accepted as being associated with neurotoxicity or cardiotoxicity (2000–4000 ng/mL) .

6. Freeze-drying of Bupivacaine Lipospheres

Summary of the Application

The freeze-drying technique is used to prepare Bupivacaine lipospheres .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

安全和危害

Bupivacaine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

There is ongoing research into the use of Bupivacaine hydrochloride in various medical applications. For example, there is interest in its use in musculoskeletal surgeries, as these interventions rank amongst the most painful overall . There is also research into the addition of liposomal Bupivacaine to Bupivacaine hydrochloride to improve opioid-sparing effect and postoperative pain .

属性

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030877
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bupivacaine hydrochloride

CAS RN

18010-40-7, 14252-80-3, 15233-43-9
Record name Bupivacaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18010-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupivacaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bloqueina
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bupivacaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPIVACAINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupivacaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Bupivacaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Bupivacaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Bupivacaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Bupivacaine hydrochloride
Reactant of Route 6
Bupivacaine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。